8-(2-(Ethylsulfonyl)-4-tosylthiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane
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Overview
Description
8-(2-(Ethylsulfonyl)-4-tosylthiazol-5-yl)-1,4-dioxa-8-azaspiro[45]decane is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by their unique structure, where two rings are connected through a single atom, creating a three-dimensional configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-(Ethylsulfonyl)-4-tosylthiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane typically involves multiple steps, starting from commercially available reagents. One common method involves the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials . The reaction proceeds through a series of steps including alkylation and heterocyclization to form the spiro compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the scale of production and the desired application of the compound.
Chemical Reactions Analysis
Types of Reactions
8-(2-(Ethylsulfonyl)-4-tosylthiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
8-(2-(Ethylsulfonyl)-4-tosylthiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 8-(2-(Ethylsulfonyl)-4-tosylthiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2,8-diazaspiro[4.5]decane
- 2,7-diazaspiro[4.5]decane
- 2,7-diazaspiro[4.4]nonane
- 2-oxa-7-azaspiro[4.4]nonane
Uniqueness
What sets 8-(2-(Ethylsulfonyl)-4-tosylthiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane apart from these similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it particularly useful in certain applications where other spiro compounds may not be as effective.
Properties
IUPAC Name |
8-[2-ethylsulfonyl-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-yl]-1,4-dioxa-8-azaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O6S3/c1-3-29(22,23)18-20-16(30(24,25)15-6-4-14(2)5-7-15)17(28-18)21-10-8-19(9-11-21)26-12-13-27-19/h4-7H,3,8-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVOJCGCFDYVEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC(=C(S1)N2CCC3(CC2)OCCO3)S(=O)(=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O6S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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